molecular formula C16H18N6OS B2944081 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1798662-34-6

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2944081
CAS No.: 1798662-34-6
M. Wt: 342.42
InChI Key: XKDABIWRLSVENO-UHFFFAOYSA-N
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Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone” is a heterocyclic organic molecule featuring a central methanone group bridging two distinct moieties:

  • Piperidine-triazole subunit: A piperidine ring substituted at the 4-position with a 1,2,3-triazole group.
  • Thiazole-pyrrole subunit: A 4-methylthiazole ring with a 2-position pyrrole substituent.

This architecture combines pharmacophoric elements commonly associated with bioactive molecules. The triazole ring may facilitate hydrogen bonding interactions, while the piperidine scaffold could enhance solubility and conformational flexibility.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-12-14(24-16(18-12)21-7-2-3-8-21)15(23)20-9-4-13(5-10-20)22-11-6-17-19-22/h2-3,6-8,11,13H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDABIWRLSVENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound becomes evident when compared to analogous heterocyclic systems. Key comparisons include:

Thiazolo-Triazole Derivatives

The compound 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone () shares a fused thiazole-triazole core but lacks the piperidine and pyrrole substituents. Key differences:

  • Substituents : The target compound’s piperidine-triazole and thiazole-pyrrole groups introduce bulkier, more polar substituents compared to the acetyl and methyl groups in the thiazolo-triazole derivative.
  • Bioactivity Implications : The pyrrole group in the target compound may enhance binding to aromatic receptors, whereas the acetyl group in the derivative could limit solubility.

Benzothiazole-Pyrazolone Systems

The compound 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () features a benzothiazole-pyrazolone framework. Key contrasts:

  • Ring Systems: The target compound uses a monocyclic thiazole and triazole, whereas the benzothiazole-pyrazolone analog employs fused rings.
  • Electronic Effects : The pyrrole substituent in the target may donate electron density, contrasting with the electron-withdrawing phenyl group in the benzothiazole derivative.

Structural Analogues with Piperidine Linkers

The triazole-piperidine moiety in the target compound likely confers similar advantages over non-piperidine analogs.

Data Table: Structural and Functional Comparison

Parameter Target Compound 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone 4-(Benzothiazol-2-yl)-pyrazolone
Core Structure Thiazole + Triazole + Piperidine Fused thiazolo-triazole Benzothiazole + Pyrazolone
Key Substituents Pyrrole, Methyl, Triazole-piperidine Methyl, Acetyl Allyl, Phenyl
Molecular Weight (g/mol) ~386.4 (estimated) ~221.3 ~339.4
Hydrogen Bond Acceptors 6 (triazole N, thiazole N, pyrrole N) 4 (triazole N, thiazole N) 5 (benzothiazole N, pyrazolone O)
Potential Solubility Moderate (polar groups + piperidine) Low (nonpolar acetyl) Low (aromatic substituents)

Similarity Assessment Methodology

Structural comparisons often employ similarity coefficients such as the Tanimoto index to quantify molecular overlap using binary fingerprints (e.g., presence/absence of functional groups) . For the target compound:

  • Hypothetical Analysis : A Tanimoto score of ~0.45–0.60 might reflect partial overlap with thiazolo-triazole derivatives (shared thiazole-triazole motifs) but lower similarity to benzothiazole-pyrazolone systems.
  • Limitations : Coefficients may overlook 3D conformational or electronic differences, necessitating complementary methods like docking studies or quantum mechanical calculations.

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